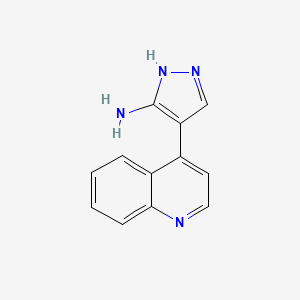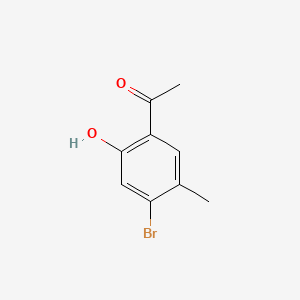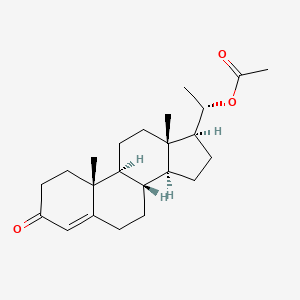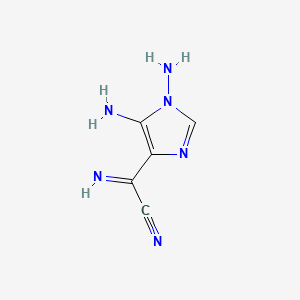
4-(quinolin-4-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a compound that contains a quinoline group. Quinoline is an organic compound derived from quinoline . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, such as Gould–Jacobs, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Physical And Chemical Properties Analysis
Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base with the molecular formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .科学的研究の応用
Pharmacology: Antitubercular and Antibacterial Agents
The compound has been explored for its potential in treating infectious diseases. Novel trifluoro methyl-containing quinolino-pyrazoles, which include derivatives of 4-(quinolin-4-yl)-1H-pyrazol-5-amine, have been synthesized and screened for their antitubercular and antibacterial activities . These studies are crucial as they contribute to the development of new medications against resistant strains of tuberculosis and other bacterial infections.
Medicinal Chemistry: Anti-Influenza Virus Agents
In the realm of medicinal chemistry, derivatives of this compound have been designed and synthesized as novel anti-influenza agents . The target compounds have shown significant activity against various influenza virus strains, highlighting the compound’s role in the development of new antiviral drugs.
Material Science: Development of Organic Materials
Quinazolinones, which can be synthesized from compounds like 4-(quinolin-4-yl)-1H-pyrazol-5-amine, have broad applications in material science . They can be used in the development of new organic materials with potential uses in electronics, photonics, and as catalysts in various chemical reactions.
Chemical Synthesis: Green Chemistry Approaches
The compound serves as a building block in the synthesis of biologically active molecules. Its use in green chemistry is being explored to develop more sustainable and environmentally friendly chemical processes .
作用機序
Target of Action
The compound “4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied for their interactions with cells and their efficacy against typical drugs in the market . .
Mode of Action
It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . The mode of action of quinoline derivatives often involves interactions with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Quinolinyl-pyrazoles have been studied for their interactions with cells . These interactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Quinolinyl-pyrazoles have been studied for their efficacy against typical drugs in the market . This suggests that the compound could have potential therapeutic effects.
Safety and Hazards
将来の方向性
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the study and development of new methods and synthetic approaches towards these compounds are of great interest .
特性
IUPAC Name |
4-quinolin-4-yl-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBFPXGFSEYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)
![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)


![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)